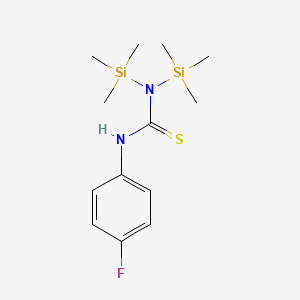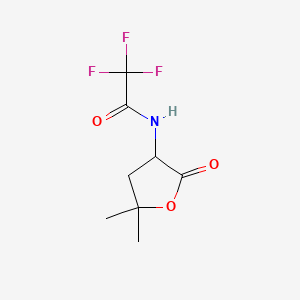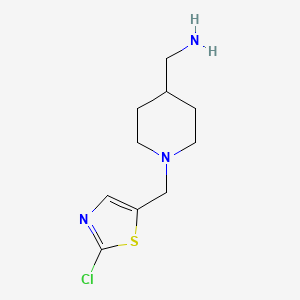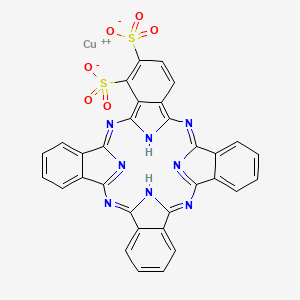
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a tetrahydro-2H-pyran-4-yl group attached via an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tetrahydro-2H-pyran using a suitable protecting group such as a silyl ether. This is followed by the formation of the oxycarbonyl linkage through a reaction with a chloroformate derivative. The final step involves the coupling of the protected intermediate with benzoic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxycarbonyl linkage can be reduced to form alcohol derivatives.
Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylate salts, while reduction of the oxycarbonyl linkage produces alcohol derivatives.
Scientific Research Applications
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The oxycarbonyl linkage can be hydrolyzed under acidic or enzymatic conditions, releasing the active benzoic acid moiety. This moiety can then interact with various biological targets, including enzymes and receptors, to exert its effects. The tetrahydro-2H-pyran group may also play a role in modulating the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzoic acid moiety.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: A closely related compound with a different substitution pattern on the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)phenylboronic acid: Another analog with a boronic acid group instead of a benzoic acid moiety .
Uniqueness
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(oxan-4-yloxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-3-1-10(2-4-11)9-15-14(18)20-12-5-7-19-8-6-12/h1-4,12H,5-9H2,(H,15,18)(H,16,17) |
InChI Key |
JWJSRDFUSAITRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)




![2-[(2S,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione](/img/structure/B12840667.png)

![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)



